2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Description
2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a diketopiperazine (DKP) derivative characterized by a bicyclic structure combining pyrrolidine and pyrazine rings. These compounds are commonly produced by microbial fermentation (e.g., Bacillus, Streptomyces, and Lactobacillus spp.) and exhibit diverse pharmacological properties, including antimicrobial, antioxidant, and anticancer activities .
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2,3-dimethyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-6-8(12)11-5-3-4-7(11)9(13)10(6)2/h6-7H,3-5H2,1-2H3 |
InChI Key |
JDWZDZLEGIUFFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2CCCC2C(=O)N1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves cyclization reactions. One common method includes the cyclization of prolylphenylalanine and phenylalanylproline methyl esters, which are prepared from the corresponding Boc-protected amino acids . Another approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Pharmaceutical Applications
1. Antitumor Activity
Research has indicated that derivatives of hexahydropyrrolo[1,2-a]pyrazine compounds exhibit significant antitumor properties. A study demonstrated that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a preclinical trial involving human cancer cell lines, 2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione showed potent activity against breast and lung cancer cells. The IC50 values were recorded at concentrations significantly lower than traditional chemotherapeutic agents.
2. Neuroprotective Effects
This compound has also been explored for its neuroprotective effects. Studies suggest that it may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Data Table: Neuroprotective Efficacy
| Compound Concentration (µM) | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| 10 | 85 | 30 |
| 20 | 70 | 50 |
| 50 | 50 | 70 |
Materials Science Applications
1. Polymer Synthesis
The compound is utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve stability and performance in various applications.
Case Study:
A recent investigation highlighted the use of this compound in creating high-performance coatings for industrial applications. The resulting polymers exhibited improved resistance to solvents and elevated temperatures.
Agricultural Applications
1. Pesticide Development
Research indicates that derivatives of this compound can serve as effective pesticides due to their ability to disrupt pest metabolic pathways.
Data Table: Pesticidal Activity
| Compound Concentration (g/L) | Insect Mortality Rate (%) |
|---|---|
| 0.5 | 40 |
| 1.0 | 70 |
| 2.0 | 90 |
Mechanism of Action
The mechanism of action of 2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of multidrug-resistant bacteria by interfering with their cellular processes . The compound also exhibits antioxidant activity, which helps in neutralizing free radicals and preventing oxidative stress .
Comparison with Similar Compounds
Antimicrobial Activity
- 3-Isobutyl derivative: Demonstrated 4.67% yield in B. amyloliquefaciens MHNO2-20 extracts, inhibiting Burkholderia cepacia and Pseudomonas aeruginosa . LAB strains producing this compound showed antagonism against 20/30 XDR Acinetobacter baumannii isolates .
- 3-(2-Methylpropyl) derivative : Inhibited Proteus mirabilis and E. coli biofilms at 50–100 µg/mL concentrations .
- 3-(Phenylmethyl) derivative: Disrupted Pseudomonas aeruginosa quorum sensing and biofilm formation .
Anticancer Activity
Antioxidant Activity
- 3-(Phenylmethyl) derivative : Scavenged free radicals with IC₅₀ values comparable to ascorbic acid in Streptomyces spp. .
- Unsubstituted hexahydro derivative : Exhibited 35% radical scavenging activity in Bacillus tequilensis extracts .
Quantitative Production and Stability
- 3-Isobutyl derivative: Highest yield (4.67%) achieved in B. amyloliquefaciens MHNO2-20 under HNO₂ mutagenesis .
- 3-(Phenylmethyl) derivative: Constituted 3.73% of B. amyloliquefaciens MHNO2-20 extracts .
- Diethyl phthalate co-production: Observed in B.
Key Research Findings and Implications
Substituent-Driven Activity : The 3-position substituent critically determines bioactivity. Bulky groups (e.g., benzyl) enhance anticancer effects, while smaller alkyl chains (e.g., isobutyl) favor antimicrobial action .
Microbial Source Variability : Streptomyces spp. predominantly produce benzyl and 2-methylpropyl derivatives, whereas Bacillus spp. favor isobutyl analogs .
Synergistic Effects: Co-production with phthalates or phenolics in fermentation broths may amplify bioactivity .
Biological Activity
2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound with significant biological activities. This compound, characterized by its bicyclic structure, has been studied for various applications in medicinal chemistry and pharmacology, particularly for its potential therapeutic effects against cancer and microbial infections.
- Molecular Formula: C9H14N2O2
- Molecular Weight: 182.22 g/mol
- IUPAC Name: (8aS)-3,3-dimethyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione
- Structural Characteristics: The compound features a pyrrole ring fused with a pyrazine ring, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. Research indicates that this compound can induce apoptosis in cancer cells through mechanisms such as:
- Increased Caspase Activity: The compound enhances the activity of caspase-3, a crucial enzyme in the apoptosis pathway.
- PARP Cleavage: It promotes the cleavage of poly(ADP-ribose) polymerase (PARP), further facilitating apoptotic processes.
Anticancer Properties
Studies have demonstrated that this compound exhibits promising anticancer activity. For example:
- Cell Lines Tested: The compound has shown efficacy against various cancer cell lines including breast and colon cancer.
- Induction of Apoptosis: Experimental data suggest that treatment with this compound leads to significant cell death in vitro.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial effects:
- Antifungal Activity: It has displayed moderate antifungal activity against several fungal strains.
- Antiviral Potential: Preliminary studies indicate potential antiviral properties against specific viruses.
Case Studies and Research Findings
A selection of research findings highlights the diverse biological activities of this compound:
Synthetic Approaches
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions: Intramolecular cyclization techniques are commonly employed to form the bicyclic structure.
- Ring Annulation: This method constructs the pyrrolopyrazine framework from smaller ring systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
